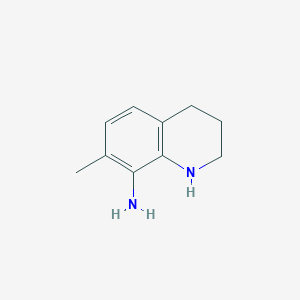

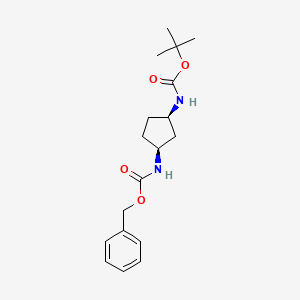

![molecular formula C21H19ClN6O2 B2360229 (E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799830-02-7](/img/structure/B2360229.png)

(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

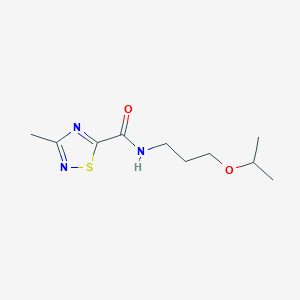

(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C21H19ClN6O2 and its molecular weight is 422.87. The purity is usually 95%.

BenchChem offers high-quality (E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

- Pyrrolo[3,2,1-ij]quinoline-5-carboxamide Derivatives : These compounds exhibit strong diuretic properties and can be used as new hypertension remedies. Two polymorphic modifications of this compound have been identified, with differences in crystal packing and organizational levels (Shishkina et al., 2018).

Polyamide Synthesis

- Quinoxaline Moiety Containing Polyamides : A new quinoxaline moiety containing aromatic diamine was synthesized, leading to the development of polyamides with excellent thermal stability. These polyamides were amorphous in nature and showed glass transition temperatures in the range of 104–205°C (Patil et al., 2011).

Antimicrobial and Antituberculosis Agents

- Antituberculosis Activity : New quinoxaline-2-carboxylate 1,4-dioxide derivatives were synthesized and evaluated for antituberculosis activity. The presence of specific substituents significantly affected the in vitro activity, with certain compounds showing good antitubercular activity, including activity in macrophages (Jaso et al., 2005).

- Antimicrobial Activity : Quinoxaline derivatives were synthesized, replacing the C2 chlorine with an ether linkage attached to a benzene ring, resulting in new Schiff bases containing quinoxaline moieties with optimized antimicrobial activity (Singh et al., 2010).

Chemical Properties and Reactions

- Pyrrolo[1,2-a]quinoxalines Halogenation : A method for the selective chlorination of the C1–H bond in 4-aryl pyrrolo[1,2-a]quinoxalines was developed, demonstrating compatibility with various functional groups and heterocycles (Le et al., 2021).

Polymerization and Material Science

- Hyperbranched Aromatic Polyamides : Diphenylquinoxaline-containing hyperbranched polyamides were synthesized, showing significant differences in physical and chemical properties. These polyamides exhibited unique properties like initiating room-temperature radical polymerization of bismaleimide (Baek et al., 2003).

properties

IUPAC Name |

2-amino-1-[(E)-(4-chlorophenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6O2/c1-30-11-10-24-21(29)17-18-20(27-16-5-3-2-4-15(16)26-18)28(19(17)23)25-12-13-6-8-14(22)9-7-13/h2-9,12H,10-11,23H2,1H3,(H,24,29)/b25-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKGLOUVGGFZKT-BRJLIKDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

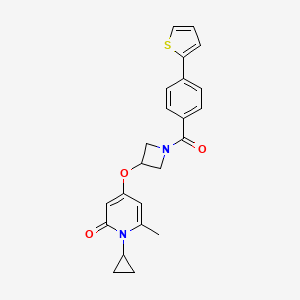

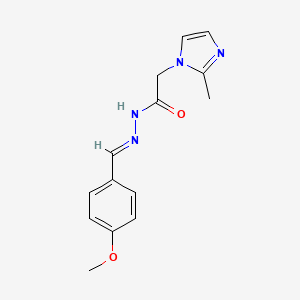

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2360148.png)

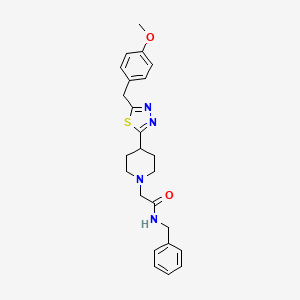

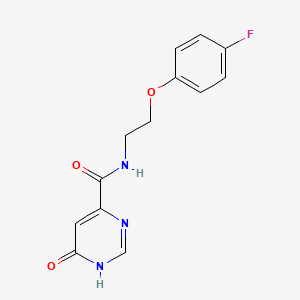

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)

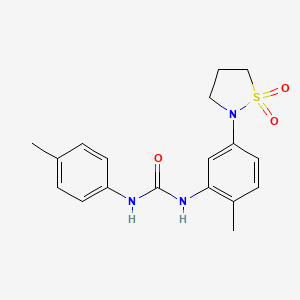

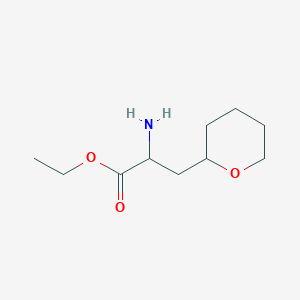

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B2360151.png)

![N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2360154.png)

![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)